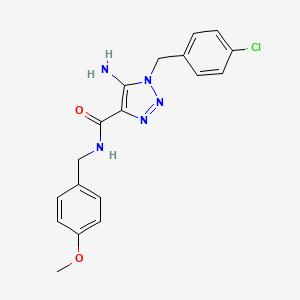

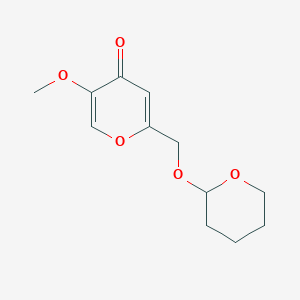

![molecular formula C11H12F3NO2 B2541287 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine CAS No. 2176126-07-9](/img/structure/B2541287.png)

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic betaines, which are closely related to the target molecule "2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine", involves the reaction of alkyl 2H-azirine-2-carboxylates with 2-methoxy-2-oxo-1-(pyridin-1-ium-1-yl)ethan-1-ides, generated from corresponding pyridinium salts. These betaines are synthesized in good yields and exist as NH-tautomers in both solution and solid state, forming dimers through hydrogen bonds .

Molecular Structure Analysis

The molecular structure of related pyridine derivatives has been extensively studied. For instance, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined using X-ray diffraction, revealing a nearly coplanar arrangement of the pyrazole, pyridine, and pyran rings, with intermolecular hydrogen bonding contributing to the crystal packing . Similarly, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated by X-ray analysis, showing a planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety .

Chemical Reactions Analysis

The formation of hypervalent complexes through intermolecular silicon...nitrogen interactions has been reported for trifluorosilanes with pyridine and 4-methoxypyridine. These interactions lead to the formation of pentacoordinate and hexacoordinate complexes, which vary in binding strength depending on the electron properties of the silane and pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been characterized through various spectroscopic techniques. The optical properties, including UV–vis absorption and fluorescence spectra, were investigated for several pyridine derivatives, with the effects of substituents on the emission spectra being interpreted . Quantum chemical studies have also been conducted to calculate molecular geometry, vibrational frequencies, and electronic properties, providing insights into the conformational and nonlinear optical properties of these compounds .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

- Asymmetric Acylation and Stereoselective Reduction : Research demonstrates the use of chiral auxiliaries for the asymmetric acylation of carboxamide enolates and the subsequent stereoselective reduction, providing an alternative to asymmetric aldol reactions (Ito, Katsuki, & Yamaguchi, 1984).

- Heterocyclic Derivative Syntheses : Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored for generating various heterocyclic derivatives, showcasing the compound's versatility in synthesis (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Structural and Spectroscopic Analysis

- X-ray Crystallography : Studies on dipyridin-2-ylmethanone oxime and its complexes offer insights into the molecular conformation and stabilization mechanisms, important for understanding molecular interactions and design (Warad et al., 2018).

- Synthesis and Enantioselective Reactions : The first homochiral aminofluorosulphurane demonstrates the potential for enantioselective fluorodehydroxylation reactions, contributing to the development of asymmetric synthesis techniques (Hann & Sampson, 1989).

Electronic and Redox Behavior

- Oxo/Aqua System Properties : Investigation into complexes like Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/ and their redox behavior provides valuable data for understanding the electronic properties and potential applications in catalysis and redox systems (Moyer & Meyer, 1981).

Applications in Materials Science

- Ionic Liquid Based Hybrid Electrolyte : The use of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid-based electrolytes in lithium sulfur batteries highlights the compound's role in enhancing energy storage technologies (Yang, Men, Song, Zhou, & Zhan, 2017).

Theoretical and Computational Studies

- Molecular and Electronic Structures : Computational studies on bis(pyridine-2,6-diimine)metal complexes reveal insights into their electronic structures and redox behavior, important for developing new materials and catalysts (de Bruin et al., 2000).

Chemical Reactivity and Complex Formation

- Copper-Catalyzed Reactions : The copper-catalyzed Perkin-acyl-Mannich reaction showcases the compound's utility in creating piperidines with unconventional substitution patterns, contributing to the diversity of synthetic organic chemistry (Crotti, Berti, & Pineschi, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRAVVJLMACSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)

![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2541219.png)

![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2541220.png)